2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide
Description
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide contains a fused isoindoloquinazoline core linked to a pyridinyl-acetamide moiety.
Properties
Molecular Formula |
C22H16N4O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C22H16N4O3/c27-19(24-14-9-11-23-12-10-14)13-25-20-15-5-1-2-6-16(15)22(29)26(20)18-8-4-3-7-17(18)21(25)28/h1-12,20H,13H2,(H,23,24,27) |
InChI Key |
IAHRBRIXJLLXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation
The isoindolo[2,1-a]quinazoline-5,11-dione core is efficiently constructed via a catalyst-free, one-pot reaction in acetic acid. This method employs:
- Isatoic anhydride (1.0 mmol)
- Primary amine (e.g., ethylamine, 1.1 mmol)
- 2-Formylbenzoic acid (1.0 mmol)
Conditions : Heating at 110°C for 45 minutes, yielding 85–91%. The reaction proceeds via in situ imine formation, cyclization, and CO₂ release.
Mechanistic Pathway :
- Nucleophilic attack of the amine on isatoic anhydride generates anthranilic acid intermediate.
- Condensation with 2-formylbenzoic acid forms a Schiff base.
- Intramolecular cyclization yields the fused isoindoloquinazoline core.
Advantages :
- Eliminates metal catalysts.
- Scalable with minimal purification (recrystallization from CHCl₃/hexane).
Friedel-Crafts Cyclization
Alternative routes utilize BF₃·OEt₂-catalyzed intramolecular Friedel-Crafts reactions. For example:
- N-Phenyl-3-hydroxy-isoindolinone reacts with isoprene in the presence of BF₃·OEt₂.
- Forms the dihydroisoindoloquinazoline skeleton via electrophilic attack and 1,3-H shift.
Yield : 68–75% after column chromatography.
Functionalization: Acetamide-Pyridinyl Side Chain Introduction
Amide Coupling via Acyl Chloride
The acetamide group is introduced through nucleophilic acyl substitution:
- Chloroacetylation : React the isoindoloquinazoline core with chloroacetyl chloride in anhydrous DMF.
- Aminolysis : Treat the intermediate with pyridin-4-amine in THF at 0–5°C.
Conditions :
Yield : 62–70% after silica gel chromatography (hexane/EtOAc 3:1).
Direct Alkylation with Bromoacetamide
A two-step alkylation strategy:
- Synthesis of N-(pyridin-4-yl)bromoacetamide :
- React bromoacetyl bromide with pyridin-4-amine in CH₂Cl₂.
- Alkylation :
Optimization and Characterization
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C (core) | Maximizes cyclization |
| Solvent | Acetic acid (core) | Enhances protonation |
| Catalyst | None (core) | Reduces cost |
| Pyridin-4-amine eq. | 1.5 | Prevents dimerization |
Spectroscopic Validation
Challenges and Solutions
Regioselectivity in Cyclization
Purification Complexity
- Issue : Polar byproducts from amidation.
- Solution : Gradient chromatography (EtOAc → EtOAc/MeOH 9:1).
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the pyridine or isoindoloquinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs with potentially different properties.
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential pharmacological activities are of interest for drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Critical Analysis of the Evidence
The supplied evidence (Molecules, 2012) describes the synthesis of two unrelated pyran-pyrazole derivatives (11a and 11b) . These compounds share neither structural nor functional similarities with the target isoindoloquinazoline derivative. Key discrepancies include:
- Structural differences : The evidence focuses on pyran-dicarbonitrile and pyran-carboxylate scaffolds, while the queried compound features an isoindoloquinazoline backbone.
- Synthetic pathways: The described procedure uses malononitrile/ethyl cyanoacetate and 1,4-dioxane, which are irrelevant to the synthesis of isoindoloquinazoline derivatives.
- Lack of comparative data: No pharmacological or physicochemical comparisons are provided between these classes.
Recommendations for Further Research
To address the query effectively, the following steps are necessary:
Access specialized databases : Search PubMed, SciFinder, or Reaxys for studies on isoindoloquinazoline derivatives.
Compare structural analogs : Identify compounds like pomalidomide (isoindole-based) or vandetanib (quinazoline kinase inhibitor) for functional comparisons.
Evaluate pharmacological data : Prioritize studies on solubility, binding affinity (e.g., IC50 values), and toxicity profiles.
Hypothetical Comparison Table (Illustrative)
Note: The below table is speculative due to insufficient evidence.
| Compound Name | Core Structure | Target Activity | IC50 (nM) | Solubility (µg/mL) | Reference (Hypothetical) |
|---|---|---|---|---|---|
| Target Compound | Isoindoloquinazoline | Kinase X Inhibition | N/A | N/A | N/A |
| Pomalidomide | Isoindole | Immunomodulatory | 25 | 15 (pH 7.4) | |
| Vandetanib | Quinazoline | EGFR Inhibition | 100 | 10 (pH 7.4) | |
| Compound 11a (from evidence) | Pyran-pyrazole | Antimicrobial | 500 | 50 (pH 7.4) |
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this compound?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization, amidation, and functional group coupling. For example, analogous quinazolinone derivatives are synthesized via sequential nitro-reduction, cyclization, and amidation steps using intermediates like 4,5-dimethoxy-2-nitrobenzoate . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, particularly for the isoindoloquinazolinone core and pyridylacetamide side chain.
- Infrared Spectroscopy (IR) : To validate carbonyl (C=O) and amide (N-H) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
- Chromatographic purity checks (HPLC/TLC) to ensure ≥95% purity.
Methodological guidance for synthesis optimization can be found in protocols emphasizing solvent selection (e.g., ethanol for cyclization) and catalyst screening .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Structural validation requires a combination of analytical methods:
- X-ray crystallography : For absolute configuration determination, especially if the compound exhibits stereochemical complexity.
- 2D NMR (COSY, HSQC, HMBC) : To resolve overlapping signals and confirm connectivity between the isoindoloquinazolinone and pyridylacetamide moieties.
- Elemental analysis : To verify empirical formula consistency.
Refer to standardized protocols for heterocyclic compound characterization, such as those applied to triazole-thiol derivatives .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Answer:
DoE methodologies reduce experimental iterations by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For example:
- Factorial designs : Identify critical factors affecting cyclization efficiency.
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., pH for amidation) to maximize yield.
Studies in chemical engineering highlight DoE’s role in reducing trial-and-error approaches, particularly for reactor design and process control . Training resources, such as the Practical Training in Chemical Biology Methods & Experimental Design course, provide step-by-step frameworks .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions may arise from assay variability, compound solubility, or off-target effects. Mitigation strategies include:
- Dose-response validation : Test multiple concentrations to rule out false positives/negatives.
- Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Computational validation : Apply molecular docking to verify target engagement hypotheses.
The ICReDD framework emphasizes iterative feedback between experimental data and computational models to refine hypotheses .
Advanced: What computational methods predict reaction mechanisms or degradation pathways?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways, such as isoindoloquinazolinone ring formation.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore transition states and intermediates .
- Degradation Prediction : Machine learning models (e.g., RDKit) simulate hydrolytic or oxidative stability under physiological conditions.
These methods align with ICReDD’s integrated computational-experimental workflows for reaction discovery .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridylacetamide side chain.
- Co-solvent systems : Test biocompatible solvents (PEG, cyclodextrins) in formulation studies.
- Salt formation : Screen counterions (e.g., HCl, sodium) to enhance dissolution.
Refer to solvent compatibility studies in analogous acetamide derivatives for methodological guidance .
Advanced: How to scale up synthesis while maintaining reaction efficiency?
Answer:
- Process intensification : Use continuous flow reactors to improve heat/mass transfer during cyclization.
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates.
- Membrane separation : Purify intermediates via nanofiltration to reduce downstream steps.
Chemical engineering frameworks for reactor design and process control provide scalable solutions .
Advanced: What in silico tools study target binding interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze binding pocket flexibility (e.g., for kinase targets).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications.
- Pharmacophore Modeling : Identify critical interactions between the isoindoloquinazolinone core and active sites.
Training in computational chemical biology methods is essential for robust implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
